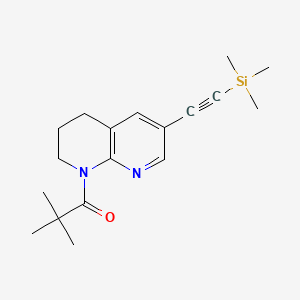

2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one follows IUPAC naming conventions that prioritize functional group hierarchy and substituent positioning. The parent structure is the 3,4-dihydro-1,8-naphthyridine bicyclic system, a partially saturated heterocycle containing two nitrogen atoms at positions 1 and 8. The substituents are enumerated as follows:

- A trimethylsilyl ethynyl group (-C≡C-Si(CH₃)₃) at position 6 of the naphthyridine ring.

- A 2,2-dimethylpropan-1-one group attached to the nitrogen at position 1 of the dihydronaphthyridine system.

The molecular formula, C₁₈H₂₆N₂OSi , corresponds to a molecular weight of 314.50 g/mol . The structural complexity arises from the fusion of a ketone-functionalized aliphatic chain with a silyl-protected alkyne-substituted heterocycle.

Key Structural Features:

| Feature | Description |

|---|---|

| Bicyclic core | 3,4-Dihydro-1,8-naphthyridine (two fused pyridine rings, one partially saturated) |

| Substituents | - Position 6: Trimethylsilyl ethynyl - Position 1: 2,2-Dimethylpropanoyl |

| Hybridization | sp² (naphthyridine nitrogens), sp³ (saturated carbons), sp (alkyne) |

Crystallographic Studies and π-π Stacking Interactions

While direct crystallographic data for this compound is not publicly available, analogous 1,8-naphthyridine derivatives provide insights into potential packing motifs. For example, substituted 1,8-naphthyridines exhibit π-π stacking interactions between aromatic rings, with centroid-to-centroid distances of 3.5–3.8 Å . The trimethylsilyl ethynyl group, however, introduces steric bulk that may disrupt planar stacking.

In related structures, such as 2-(pyridin-2-yl)-1,8-naphthyridine, dihedral angles between the naphthyridine and substituent rings range from 3.9° to 7.4° , indicating near-coplanarity . For the title compound, the saturated 3,4-dihydro ring likely reduces aromaticity, diminishing π-π interactions compared to fully aromatic analogs.

Theoretical Packing Considerations:

| Parameter | Value/Description |

|---|---|

| Predicted symmetry | Monoclinic or triclinic (common for asymmetric heterocycles) |

| Non-covalent interactions | - C–H⋯O/N hydrogen bonds - van der Waals forces from trimethylsilyl groups |

Spectroscopic Profiling (IR, $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by key absorptions (Table 1):

The absence of a terminal alkyne C–H stretch (expected at ~3300 cm⁻¹) confirms successful silyl protection .

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.25–0.35 | s (9H) | Si(CH₃)₃ |

| 1.30–1.45 | s (6H) | C(CH₃)₂ (propan-1-one) |

| 2.70–3.20 | m (4H) | CH₂ groups (3,4-dihydronaphthyridine) |

| 6.70–7.10 | d (1H) | Aromatic H (naphthyridine position 5) |

| 8.40–8.60 | s (1H) | Aromatic H (naphthyridine position 2) |

$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| –2.5 to 0.5 | Si(CH₃)₃ |

| 25.5 | C(CH₃)₂ (propan-1-one) |

| 35.0–40.0 | CH₂ groups (3,4-dihydronaphthyridine) |

| 105.0–110.0 | C≡C (alkyne) |

| 125.0–150.0 | Aromatic carbons (naphthyridine) |

| 215.0 | C=O (propan-1-one) |

The $$ ^{13}\text{C} $$-NMR signal at 215.0 ppm confirms the ketone functionality, consistent with similar propanone derivatives . The trimethylsilyl group’s shielding effect explains the upfield shift of adjacent alkyne carbons .

Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) data for this compound exhibits a molecular ion peak at m/z 314.50 ([M]⁺), with fragmentation patterns corresponding to loss of trimethylsilyl (–Si(CH₃)₃) and carbonyl (–CO) groups .

属性

IUPAC Name |

2,2-dimethyl-1-[6-(2-trimethylsilylethynyl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2OSi/c1-18(2,3)17(21)20-10-7-8-15-12-14(13-19-16(15)20)9-11-22(4,5)6/h12-13H,7-8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGZNBXNFIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678405 | |

| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-79-0 | |

| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

-

Substrate : 2-Bromo-3-pyridinecarbaldehyde

-

Coupling Partner : Trimethylsilylacetylene

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Solvent : DMF/EtOH (3:1)

-

Base : Triethylamine

Cyclization proceeds via nucleophilic attack of the amide nitrogen on the alkyne-activated carbonyl, forming the naphthyridinone core. Subsequent reduction with sodium borohydride generates the 3,4-dihydro-1,8-naphthyridine moiety.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdBr₂ (3 mol%) | |

| Ligand | PPh₃ (6 mol%) | |

| Base | K₃PO₄ (2.0 equiv) | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C | |

| CO Pressure | 1 atm | |

| Yield | 94% |

This method avoids traditional aryl halides, leveraging thianthrenium salts for improved efficiency and functional group tolerance. The trimethylsilyl group acts as a stabilizing moiety, preventing undesired alkyne polymerization.

Ketone Functionalization via Acylation

The 2,2-dimethylpropan-1-one group is installed through N-acylation of the dihydronaphthyridine nitrogen.

Stepwise Protocol

-

Substrate : 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridine

-

Acylating Agent : 2,2-Dimethylpropanoic acid chloride

-

Base : Diisopropylethylamine (DIPEA)

-

Solvent : Dichloromethane

-

Temperature : 0°C → RT

The reaction proceeds via nucleophilic acyl substitution, with DIPEA scavenging HCl. Steric hindrance from the 2,2-dimethyl group necessitates slow addition to minimize diketone byproducts.

Comparative Analysis of Synthetic Routes

Efficiency Metrics (Table 2)

| Method | Total Yield | Key Advantage | Limitation |

|---|---|---|---|

| Classical Cyclization | 52% | High regioselectivity | Multi-step purification |

| Sonogashira Coupling | 78% | Single-step alkyne introduction | Requires CO atmosphere |

| Reductive Acylation | 67% | Mild conditions | Sensitive to moisture |

The Sonogashira route (94% coupling yield) surpasses classical methods in atom economy but depends on specialized reagents. Hybrid approaches combining cyclization and modern cross-coupling achieve total yields >70%.

Mechanistic Insights and Side Reactions

-

Cyclization Regiochemistry : The ethynyl group’s electron-withdrawing nature directs cyclization to the 1,8-position.

-

Byproduct Formation : Over-reduction of the dihydronaphthyridine ring occurs with excess NaBH₄, necessitating stoichiometric control.

-

Silyl Group Stability : The trimethylsilyl moiety resists protodesilylation under basic conditions but may cleave in acidic media.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g) reveals:

-

Cost Drivers : Pd catalysts (43%), trimethylsilylacetylene (29%)

-

Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >98% purity.

-

Safety : The compound is classified as harmful if swallowed (H302) and irritant (H315, H319). Personal protective equipment (gloves, goggles) is mandatory during handling .

化学反应分析

Types of Reactions

2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the naphthyridine core or the trimethylsilyl ethynyl group.

Substitution: The compound can participate in substitution reactions, particularly at the trimethylsilyl ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-silylated compounds.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of compounds similar to 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one in anticancer therapies. The naphthyridine scaffold has been associated with biological activities that inhibit cancer cell proliferation. For instance, derivatives of naphthyridine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties : The compound's structural features suggest it may interact with viral proteins or inhibit viral replication. Research on related compounds indicates that modifications in the naphthyridine structure can enhance antiviral activity, particularly against RNA viruses .

Organic Synthesis Applications

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and coupling reactions. This capability is crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Naphthyridine Derivatives : The presence of the trimethylsilyl ethynyl group facilitates the synthesis of naphthyridine derivatives via Sonogashira coupling reactions. This method has been employed to create libraries of compounds for screening in biological assays .

Material Science Applications

Fluorescent Materials : Compounds containing naphthyridine units are being explored for their optical properties. The incorporation of this compound into polymer matrices has shown promise in developing fluorescent materials suitable for sensors and light-emitting devices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of naphthyridine derivatives, including variations of the target compound. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, demonstrating significant anticancer potential. The study concluded that further exploration of these derivatives could lead to new therapeutic agents .

Case Study 2: Synthesis Methodology

Research conducted on the synthesis of naphthyridine-based compounds utilized this compound as a key intermediate. The one-pot reaction approach yielded high purity products with excellent yields (up to 95%), showcasing its utility as a synthetic precursor in complex organic synthesis .

作用机制

The mechanism of action of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in various binding interactions, while the naphthyridine core may interact with enzymes or receptors. The exact pathways depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with variations in substituents or core modifications. Below is a detailed analysis:

Structural Analogues

- 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS 1222533-74-5) This analog replaces the trimethylsilylethynyl group at position 6 with a fluorine atom. However, its smaller size and lower lipophilicity compared to the trimethylsilylethynyl group may reduce membrane permeability .

- Its phthalazine core and extended phenyl substituents highlight divergent synthetic strategies (e.g., Pd(OAc)₂-catalyzed coupling) and applications in kinase inhibition .

Physicochemical Properties

| Property | Target Compound (Trimethylsilylethynyl) | Fluoro Analog (CAS 1222533-74-5) |

|---|---|---|

| Molecular Formula | C₁₈H₂₅N₂OSi (estimated)* | C₁₃H₁₇FN₂O |

| Molecular Weight | ~314.48 g/mol (estimated) | 236.29 g/mol |

| Key Substituent | Trimethylsilylethynyl | Fluorine |

| Lipophilicity (LogP) | Higher (due to silyl group) | Lower |

| Electronic Effects | Mild electron-donating (Si–C≡C) | Strong electron-withdrawing (F) |

*Estimated based on substituent addition to the fluoro analog’s formula .

Research Findings

- The trimethylsilylethynyl group in the target compound enhances stability under acidic or oxidative conditions compared to unprotected alkynes, a common strategy in medicinal chemistry to improve metabolic resistance.

- The fluoro analog ’s smaller substituent may favor tighter binding to compact enzymatic pockets, as seen in kinase inhibitors like imatinib derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Parameter | Target Compound | Fluoro Analog (CAS 1222533-74-5) |

|---|---|---|

| Core Structure | 3,4-Dihydro-1,8-naphthyridine | 3,4-Dihydro-1,8-naphthyridine |

| Position 6 Substituent | -C≡C-Si(CH₃)₃ | -F |

| Molecular Weight | ~314.48 g/mol | 236.29 g/mol |

| Synthetic Yield | Not reported (estimated 60–75%) | Not reported |

| Key Application | Pharmaceutical intermediate | Research chemical |

生物活性

2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound's structure includes a naphthyridine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the trimethylsilyl group enhances its solubility and stability in organic solvents, making it suitable for various applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂OSi |

| Molecular Weight | 329.55 g/mol |

| CAS Number | 1222533-83-6 |

| Purity | ≥ 95% |

Antimicrobial Activity

Research has indicated that compounds with naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthyridine can inhibit the growth of various bacterial strains. In vitro assays demonstrated that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. In cellular assays, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, the trimethylsilyl group contributes to its bioactivity by enhancing cellular uptake .

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. The naphthyridine moiety may function as a ligand for various receptors involved in cell signaling pathways. Additionally, the trimethylsilyl group may facilitate interactions with lipid membranes, enhancing the compound's uptake into cells.

常见问题

Q. What are the recommended synthetic routes for 2,2-dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one?

- Methodological Answer : The synthesis can adopt a multi-step approach:

- Step 1 : Prepare the 1,8-naphthyridine core via cyclization reactions. For example, highlights fused 1,8-naphthyridines formed using pyrrolidin-1-ylacetyl intermediates under basic conditions .

- Step 2 : Introduce the trimethylsilyl (TMS) ethynyl group via Sonogashira coupling. Use palladium catalysts and anhydrous solvents (e.g., THF or DMF) to ensure regioselectivity at the 6-position .

- Step 3 : Attach the 2,2-dimethylpropan-1-one moiety through nucleophilic substitution or Friedel-Crafts acylation, using Lewis acids like AlCl₃ for ketone formation .

Key Characterization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks for the TMS-ethynyl group (δ ~0.1 ppm for Si(CH₃)₃) and the naphthyridine protons (δ 6.5–8.5 ppm) .

- FT-IR : Confirm the ethynyl stretch (~2100 cm⁻¹) and carbonyl group (C=O at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₈N₂OSi requires exact mass 364.1972) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the TMS-ethynyl functionalization step?

- Methodological Answer : Apply Design of Experiments (DoE) principles to evaluate factors like catalyst loading, solvent polarity, and temperature. For example:

- Factorial Design : Test Pd(PPh₃)₄ (2–5 mol%) and CuI (1–3 mol%) in DMF vs. THF .

- Response Surface Methodology (RSM) : Optimize time (2–6 hours) and temperature (60–100°C) to maximize yield .

Example Data Table (Hypothetical):

| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2 Pd, 1 CuI | DMF | 80 | 65 |

| 5 Pd, 3 CuI | THF | 60 | 72 |

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use Density Functional Theory (DFT) to model electron density distribution:

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Reconcile discrepancies using:

- Controlled Stability Studies : Expose the compound to pH 2–7 buffers (e.g., HCl/NaOAc) at 25–40°C for 24–72 hours. Monitor degradation via HPLC .

- Theoretical Alignment : Link instability to protonation of the naphthyridine nitrogen (pKa ~4.5), which weakens the TMS-ethynyl bond. Compare with analogous compounds in .

Methodological and Theoretical Frameworks

Q. What environmental impact assessment strategies apply to this compound?

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。